molecular formula C21H29NO B12885389 7-(7-Dodecenyl)quinolin-8-ol CAS No. 94087-19-1

7-(7-Dodecenyl)quinolin-8-ol

Cat. No.: B12885389
CAS No.: 94087-19-1
M. Wt: 311.5 g/mol
InChI Key: HUUKLNYZHHNMTB-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(7-Dodecenyl)quinolin-8-ol is an organic compound with the molecular formula C21H29NO It is a derivative of quinolin-8-ol, featuring a dodecenyl side chain at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(7-Dodecenyl)quinolin-8-ol typically involves the reaction of quinolin-8-ol with a dodecenyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of quinolin-8-ol attacks the halide, resulting in the formation of the desired product. The reaction is usually carried out in an alcoholic solvent at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-(7-Dodecenyl)quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(7-Dodecenyl)quinolin-8-ol has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(7-Dodecenyl)quinolin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its hydrophobic dodecenyl side chain allows it to interact with lipid membranes, potentially affecting membrane-associated processes .

Comparison with Similar Compounds

Similar Compounds

    Quinolin-8-ol: The parent compound, lacking the dodecenyl side chain.

    7-(7-Dodecenyl)quinolin-8-one: An oxidized derivative of 7-(7-Dodecenyl)quinolin-8-ol.

    7-(7-Dodecenyl)dihydroquinolin-8-ol: A reduced derivative of this compound.

Uniqueness

This compound is unique due to its dodecenyl side chain, which imparts distinct hydrophobic properties and enhances its ability to interact with lipid membranes. This structural feature differentiates it from other quinolin-8-ol derivatives and contributes to its unique chemical and biological activities .

Properties

CAS No.

94087-19-1

Molecular Formula

C21H29NO

Molecular Weight

311.5 g/mol

IUPAC Name

7-[(E)-dodec-7-enyl]quinolin-8-ol

InChI

InChI=1S/C21H29NO/c1-2-3-4-5-6-7-8-9-10-11-13-19-16-15-18-14-12-17-22-20(18)21(19)23/h5-6,12,14-17,23H,2-4,7-11,13H2,1H3/b6-5+

InChI Key

HUUKLNYZHHNMTB-AATRIKPKSA-N

Isomeric SMILES

CCCC/C=C/CCCCCCC1=C(C2=C(C=CC=N2)C=C1)O

Canonical SMILES

CCCCC=CCCCCCCC1=C(C2=C(C=CC=N2)C=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.